2-Fluoropyridine-3-sulfonamide
Overview
Description
2-Fluoropyridine-3-sulfonamide is an organofluorine compound that features a fluorine atom attached to the second position of a pyridine ring and a sulfonamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-3-sulfonamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be converted to this compound through sulfonamide formation reactions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This allows it to bind to enzymes or receptors, potentially altering their activity. The fluorine atom enhances the compound’s stability and lipophilicity, improving its bioavailability .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the sulfonamide group, making it less versatile in biological applications.
3-Fluoropyridine-2-sulfonamide: Positional isomer with different reactivity and properties.
2,6-Difluoropyridine: Contains an additional fluorine atom, affecting its chemical behavior.
Uniqueness: 2-Fluoropyridine-3-sulfonamide is unique due to the combination of the electron-withdrawing fluorine atom and the sulfonamide group, which provides a balance of reactivity and stability. This makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities .
Properties
IUPAC Name |
2-fluoropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZCYYTTIMHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260427-18-6 | |
Record name | 2-fluoropyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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